1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
CAS No.:
Cat. No.: VC15863370
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5 |
|---|---|
| Molecular Weight | 243.31 g/mol |
| IUPAC Name | 1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine |
| Standard InChI | InChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17) |
| Standard InChI Key | LXIVZBANBPFGIP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (IUPAC name: 1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine) is a bicyclic organic compound with a molecular formula of C₁₃H₁₇N₅ and a molecular weight of 243.31 g/mol . Its structure comprises two distinct heterocyclic systems:
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A piperazine ring (six-membered diamine) providing conformational flexibility and hydrogen-bonding capabilities.
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A 1,2,4-triazole ring substituted at the 3-position with a phenyl group, conferring aromaticity and potential π-π stacking interactions.
Table 1: Key Identifiers of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅ |
| Molecular Weight | 243.31 g/mol |
| SMILES | C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3 |
| InChIKey | LXIVZBANBPFGIP-UHFFFAOYSA-N |
| CAS Registry Number | 1284433-33-5 |
The triazole ring exists in the 1H-tautomeric form, with the phenyl group at position 3 and the methylene-piperazine chain at position 5 . X-ray crystallography of related triazole-piperazine hybrids reveals non-planar geometries, which may enhance bioavailability by reducing crystallinity .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | Phenylhydrazine, AcOH, 80°C, 12 h | 65–75 |
| Piperazine Alkylation | Propargyl bromide, K₂CO₃, DMF, 60°C, 8 h | 70–80 |
| CuAAC Reaction | NaN₃, CuSO₄·5H₂O, sodium ascorbate, rt | 85–90 |
Challenges include regioselective triazole substitution and minimizing side reactions during piperazine alkylation. Recent efforts employ microwave-assisted synthesis to enhance efficiency .
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl group.
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LogP: Estimated at 2.1 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: The piperazine nitrogen atoms have pKa values ~8.5 and ~3.5, enabling pH-dependent protonation.
Reactivity and Chemical Behavior
The compound’s reactivity stems from its two heterocyclic systems:
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Piperazine Ring:
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Undergoes N-alkylation with electrophiles (e.g., alkyl halides).
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Participates in Schiff base formation with aldehydes/ketones.
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Triazole Ring:
Table 3: Common Reactions and Reagents
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Quaternary ammonium salts |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivatives |
| Metal Complexation | Cu(II) acetate, MeOH, rt | Mononuclear Cu complexes |
Applications in Scientific Research
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Medicinal Chemistry: As a scaffold for developing kinase inhibitors and antimicrobial agents.
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Chemical Biology: Fluorescent tagging via triazole coordination to lanthanides .
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Material Science: Building block for metal-organic frameworks (MOFs) with gas storage applications.
Future Research Directions
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Comprehensive Toxicology: Acute/chronic toxicity profiling in rodent models.
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Structure-Activity Relationships (SAR): Systematic modification of triazole substituents.
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Clinical Translation: Formulation studies to enhance oral bioavailability.
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